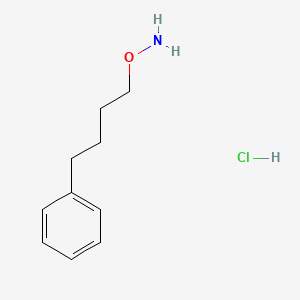
O-(4-phenylbutyl)hydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-phenylbutyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is known for its versatile reactivity and is used in various organic transformations and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-phenylbutyl)hydroxylamine;hydrochloride can be achieved through O-alkylation of hydroxylamines. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation and O-arylation techniques. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
O-(4-phenylbutyl)hydroxylamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium for O-arylation reactions.
Major Products
The major products formed from these reactions include nitrones, amines, and various substituted hydroxylamines.
Scientific Research Applications
O-(4-phenylbutyl)hydroxylamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of nitrones and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(4-phenylbutyl)hydroxylamine;hydrochloride involves its reactivity with various electrophiles and nucleophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of nitrones and other derivatives .
Comparison with Similar Compounds
Similar Compounds
O-benzylhydroxylamine;hydrochloride: Similar in structure but with a benzyl group instead of a phenylbutyl group.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Uniqueness
O-(4-phenylbutyl)hydroxylamine;hydrochloride is unique due to its specific phenylbutyl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
138504-81-1 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
O-(4-phenylbutyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
InChI Key |
SDWUTXHJGMXORV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


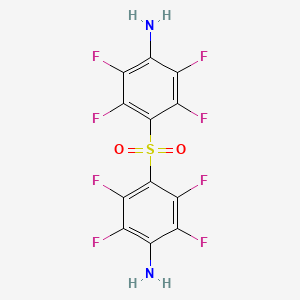
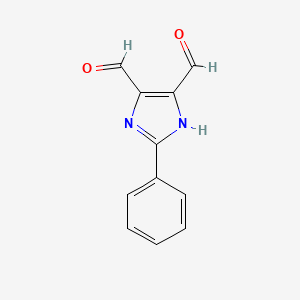


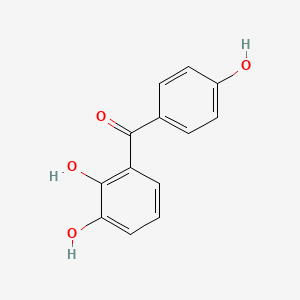
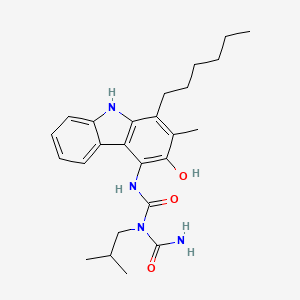
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
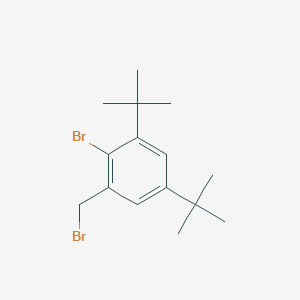
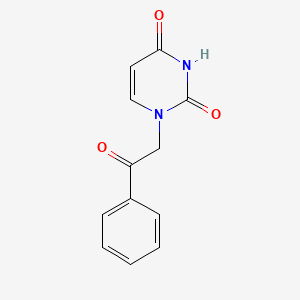
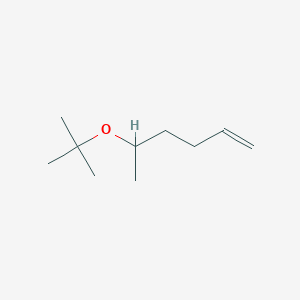
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
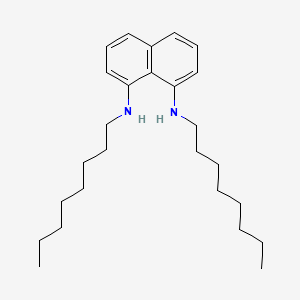
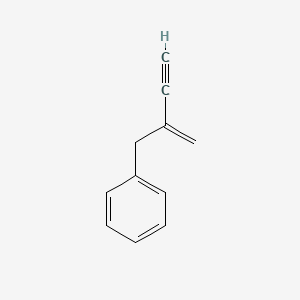
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
